molecular formula C26H23NO4 B064796 Fmoc-cis-DL-3-phenyl-Pro-OH CAS No. 181824-45-3

Fmoc-cis-DL-3-phenyl-Pro-OH

Cat. No.: B064796
CAS No.: 181824-45-3
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-UUOWRZLLSA-N
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Description

Fmoc-cis-DL-3-phenyl-Pro-OH (Fmoc-cis-DL-Phe-Pro-OH) is an amino acid derivative that is commonly used as a building block in organic synthesis and peptide synthesis. It is a white powder that is soluble in water and organic solvents. It has a molecular weight of 286.37 g/mol and a melting point of 180-182°C. Fmoc-cis-DL-Phe-Pro-OH is a versatile reagent, and is used in a variety of applications, including peptide synthesis, biochemical and physiological studies, and drug discovery.

Scientific Research Applications

Hydrogel Formation and Characterization

Fmoc-cis-DL-3-phenyl-Pro-OH and related Fmoc-protected aromatic amino acids play a crucial role in the formation of hydrogels, which are extensively studied for their self-assembly and hydrogelation behavior. The self-assembly of Fmoc-protected phenylalanine derivatives, including modifications like fluorinated phenylalanine, into fibrils forms the basis of hydrogel networks. These networks exhibit pH-sensitive hydrogelation, with changes in solvent pH affecting the hydrogel's rigidity due to variations in the charge state of the terminal groups. Modifications at the C-terminal, such as converting carboxylic acid moieties into amide or methyl ester groups, have shown to influence self-assembly and hydrogelation behavior significantly, highlighting the critical role of hydrophobicity and hydrogen bonding capacity in hydrogel formation (Ryan et al., 2011).

Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials is another vital application area. Fmoc-pentafluoro-L-phenylalanine-OH has been utilized to form nanoassemblies that exhibit substantial antibacterial capabilities without being cytotoxic towards mammalian cell lines. The integration of these nanoassemblies into resin-based composites has led to materials that effectively inhibit bacterial growth and viability, demonstrating the potential for designing advanced biomedical materials (Schnaider et al., 2019).

Nanotechnology and Material Science

In nanotechnology and material science, Fmoc-protected amino acids are employed to stabilize fluorescent silver nanoclusters within hydrogels. The Fmoc-Phe-OH hydrogel, in particular, has facilitated the spontaneous reduction of silver ions to form silver nanoclusters, which exhibit unique fluorescent properties. This application highlights the intersection of soft material chemistry and nanotechnology, opening avenues for creating functional materials with specific optical properties (Roy & Banerjee, 2011).

Mechanism of Action

Safety and Hazards

When handling “Fmoc-cis-DL-3-phenyl-Pro-OH”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Properties

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-UUOWRZLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373287
Record name Fmoc-cis-DL-3-phenyl-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181824-45-3
Record name Fmoc-cis-DL-3-phenyl-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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